molecular formula C7H10N4O B2812464 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide CAS No. 2090331-19-2

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B2812464
CAS No.: 2090331-19-2
M. Wt: 166.184
InChI Key: PWLBUDBNCNSQOA-UHFFFAOYSA-N
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Description

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazoles This compound is characterized by the presence of an amino group at the 5-position, a cyclopropyl group attached to the nitrogen atom, and a carboxamide group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 3,5-diamino-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and influences its binding affinity to molecular targets. This structural feature can enhance its selectivity and potency as an inhibitor compared to similar compounds .

Biological Activity

5-Amino-N-cyclopropyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique cyclopropyl group and an amino functional group, which contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4OC_7H_{10}N_4O, with a molecular weight of approximately 182.23 g/mol. The presence of a carboxamide functional group at position 4 of the pyrazole ring enhances its biological activity by facilitating interactions with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves its ability to interact with specific molecular targets. Notably, it can inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme crucial for fungal metabolism, indicating its potential as an antifungal agent.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Antifungal Activity : The compound has been investigated for its antifungal properties, particularly through the inhibition of succinate dehydrogenase.
  • Anticancer Properties : It has shown promise as an anticancer agent, particularly against various cancer cell lines such as NCI-H520 (lung cancer) and SNU-16 (gastric cancer), where it demonstrated significant cytotoxicity with IC50 values ranging from 19 to 73 nM .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity Target/Mechanism IC50 Values (nM) References
AntifungalInhibition of succinate dehydrogenaseNot specified
AnticancerNCI-H520 (lung cancer)19
SNU-16 (gastric cancer)59
KATO III (gastric cancer)73
Anti-inflammatoryVarious pathwaysNot specified

Case Studies

  • Anticancer Activity : A study focused on the design and synthesis of derivatives of this compound as pan-FGFR inhibitors. The lead compound demonstrated nanomolar activities against FGFRs and effectively suppressed the proliferation of cancer cells, indicating a strong anticancer potential .
  • Antifungal Mechanism : Another investigation highlighted the compound's role in inhibiting fungal metabolism via succinate dehydrogenase inhibition. This finding supports its application in developing antifungal therapies.

Properties

IUPAC Name

5-amino-N-cyclopropyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6-5(3-9-11-6)7(12)10-4-1-2-4/h3-4H,1-2H2,(H,10,12)(H3,8,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLBUDBNCNSQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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